3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorine atom, and a cyclopropylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Cyclopropylcarbamoyl Group: This is typically done through carbamoylation reactions using cyclopropyl isocyanate.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various fragments together under specific conditions, such as the use of palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a kinase inhibitor.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to act as a kinase inhibitor, blocking the activity of enzymes involved in signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A multi-kinase inhibitor used in the treatment of thyroid cancer.
Sorafenib: Another kinase inhibitor used for treating various cancers.
Uniqueness
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a fluorine atom and a cyclopropylcarbamoyl group. These features may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18ClFN2O2S2 |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
3-chloro-N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H18ClFN2O2S2/c1-3-11-9(2)27-20(14(11)18(25)23-10-7-8-10)24-19(26)17-16(21)15-12(22)5-4-6-13(15)28-17/h4-6,10H,3,7-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GWVRTFYZKZYFMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2CC2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl)C |
Origin of Product |
United States |
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